molecular formula C16H24N2O3 B1629436 tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 939986-12-6

tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1629436
CAS No.: 939986-12-6
M. Wt: 292.37 g/mol
InChI Key: PCXPQDLRPKMOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate is a chemical intermediate of significant interest in pharmaceutical research and development. It belongs to a class of piperidine derivatives that are frequently utilized as key scaffolds in the design of bioactive molecules. Compounds featuring a piperidine ring linked to a pyridine moiety via an ether bond are commonly investigated in central nervous system (CNS) drug discovery . For instance, structurally related molecules have been developed as multiple-targeting ligands, showing potent activity as histamine H3 receptor (H3R) antagonists/inverse agonists . This dual-targeting approach, particularly combining H3R antagonism with acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition, is a promising strategy for treating multifactorial diseases like Alzheimer's . The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical feature, facilitating the synthetic handling of the molecule during multi-step synthesis . This product is intended for use in laboratory research as a building block for the synthesis of more complex compounds. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12-5-6-14(17-11-12)20-13-7-9-18(10-8-13)15(19)21-16(2,3)4/h5-6,11,13H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXPQDLRPKMOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647921
Record name tert-Butyl 4-[(5-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-12-6
Record name 1,1-Dimethylethyl 4-[(5-methyl-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(5-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mesylation of Piperidine Precursors

The most widely reported method involves the mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate to generate tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. This intermediate reacts with 5-methylpyridin-2-ol under basic conditions to form the target ether linkage. The mesylation step typically employs methanesulfonyl chloride in dichloromethane with a tertiary amine base like triethylamine, achieving near-quantitative conversion.

Base-Mediated Etherification

The nucleophilic substitution between tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and 5-methylpyridin-2-ol has been optimized under diverse conditions:

Base Solvent System Temperature (°C) Time (h) Yield Source
Potassium carbonate Ethanol/water (10:1) Reflux (78–85) 16.5 84%
Cesium fluoride N,N-dimethylacetamide 85 18 58%
Potassium carbonate N-Methyl-2-pyrrolidone 100–105 24 95%

The ethanol/water system offers advantages in scalability and cost, while N-methyl-2-pyrrolidone enables higher temperatures for sluggish reactions. Cesium fluoride, though less efficient in yield, minimizes side reactions in sterically hindered systems.

Transition Metal-Catalyzed Couplings

Palladium-Mediated Pathways

Patent literature describes palladium-catalyzed aminations of piperidine derivatives, suggesting potential adaptability for oxygen nucleophiles. However, the inherent challenges of oxidative addition to pyridinyl ethers make this approach less favorable compared to nucleophilic substitution.

Industrial-Scale Considerations

The ethanol/water-mediated nucleophilic substitution (84% yield) emerges as the most industrially viable method due to:

  • Cost-effectiveness : Potassium carbonate and ethanol are low-cost reagents.
  • Safety : Aqueous workup reduces flammability risks associated with aprotic solvents.
  • Scalability : The procedure described in successfully produced 174.4 g of a related quinazoline derivative, demonstrating batch reproducibility.

Key process parameters for scale-up include:

  • Controlled addition of water during crystallization to ensure particle size uniformity
  • Vacuum drying at 50–55°C to prevent Boc group decomposition
  • Use of displacement washing with aqueous ethanol to remove residual N-methyl-2-pyrrolidone

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Ideal Use Case
Nucleophilic substitution High yields (84–95%), scalability Requires mesylation step Bulk API intermediate production
Mitsunobu reaction No pre-activation needed High reagent cost, byproduct load Small-scale synthesis
Ullmann coupling Broad substrate scope High temperatures, copper residues Electron-deficient pyridines

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyridinyl oxygen serve as nucleophilic sites. Key reactions include:

Alkylation and Arylation

The compound undergoes SN2 displacement at the pyridinyl oxygen under basic conditions. For example:

Reagents/ConditionsProductYieldSource
Cs₂CO₃, DMF, 80°C, 2h4-((2-Amino-5-bromopyridin-3-yl)oxy) derivative90%
NaH, DMF, RT4-((2-Bromo-5-nitropyridin-4-yl)oxy) derivative62%

These reactions typically utilize polar aprotic solvents (e.g., DMF) and bases (Cs₂CO₃, NaH) to deprotonate the hydroxyl group, enabling nucleophilic attack on electrophiles like aryl halides .

Ester Hydrolysis

The tert-butyl ester group is cleaved under acidic or basic conditions to yield piperidine carboxylic acids:

ConditionsProductYieldSource
HCl (4M in dioxane), RT, 12h4-((5-Methylpyridin-2-yl)oxy)piperidine85%
TFA/DCM (1:1), RT, 2hDeprotected piperidine>90%

Acid-mediated hydrolysis preserves the pyridinyl ether, while stronger bases may induce side reactions at the oxygen.

Reduction Reactions

The ester group can be reduced to a primary alcohol:

Reagents/ConditionsProductYieldSource
LiAlH₄, THF, 0°C→RT, 4h4-((5-Methylpyridin-2-yl)oxy)piperidinemethanol75%

LiAlH₄ selectively reduces the ester without affecting the pyridinyl ether.

Oxidation Reactions

The pyridine ring undergoes oxidation to form N-oxides:

Reagents/ConditionsProductYieldSource
m-CPBA, DCM, RT, 6hPyridine N-oxide derivative68%

m-Chloroperbenzoic acid (m-CPBA) selectively oxidizes the pyridine nitrogen, enhancing electrophilicity for subsequent functionalization.

Cross-Coupling Reactions

The pyridinyl ether participates in palladium-catalyzed couplings:

Reagents/ConditionsProductYieldSource
Pd(dba)₂, Xantphos, K₃PO₄, DMF, 100°CBiaryl derivatives55%

This Suzuki-Miyaura coupling leverages the brominated pyridine intermediate generated via halogenation.

Sulfonylation and Acylation

The piperidine nitrogen reacts with sulfonyl chlorides or acylating agents:

Reagents/ConditionsProductYieldSource
MsCl, Et₃N, DCM, 0°C→RT, 2h4-((5-Methylpyridin-2-yl)oxy)piperidine-1-sulfonate78%

Methanesulfonyl chloride introduces a mesyl group, enabling further nucleophilic substitutions .

Industrial-Scale Considerations

Key optimizations for large-scale synthesis include:

  • Continuous flow reactors to enhance yield and purity.

  • Automated purification systems for consistent product quality .

  • Solvent recycling (e.g., DMF, THF) to reduce costs .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and receptor binding. It may serve as a ligand in biochemical assays to investigate the function of specific proteins.

Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with biological targets relevant to various diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituent/Modification Key Properties Applications
tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (Target) C₁₆H₂₄N₂O₃ 5-CH₃ on pyridine MW: ~292.37; clogP ~2.1 Enzyme inhibitor intermediates
tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate C₁₅H₂₁BrN₂O₃ 5-Br on pyridine MW: 357.24; clogP ~2.8 Cross-coupling reactions
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate C₁₄H₁₉BrN₃O₃ 5-Br on pyrimidine MW: 349.23; clogP ~1.9 Kinase inhibitor development
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate C₁₈H₂₈N₅O₂ Piperazine-pyrimidine extension MW: 358.45; clogP ~1.5 Solubility-enhanced drug candidates

Research Findings and Implications

  • Electronic Effects : Methyl groups enhance metabolic stability compared to bromine, which may act as a leaving group . Pyrimidine derivatives exhibit stronger target binding due to additional hydrogen-bonding sites .
  • Synthetic Utility : Alkyne-functionalized analogs (e.g., ) enable modular bioconjugation, critical for probe design .
  • Biological Activity : Piperazine-modified compounds () show improved solubility, favoring central nervous system (CNS) drug development .

Biological Activity

tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₇H₂₆N₂O₃
  • Molecular Weight : 302.40 g/mol
  • CAS Number : 24902549

Research indicates that this compound functions primarily as a kinase inhibitor. Its activity is particularly noted against various cell receptors, including the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR) . The compound's mechanism involves binding to the ATP-binding site of these receptors, thus inhibiting their activity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to suppress COX-2 activity, a key enzyme involved in inflammation. The IC50 values for related compounds suggest a strong potential for anti-inflammatory applications .

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetic profile of the compound. For instance, one study reported the following pharmacokinetic parameters for a related compound with similar structural features:

CompoundClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (min)Bioavailability (%)
34b140.68042

These parameters indicate a favorable balance between potency and bioavailability, crucial for therapeutic applications .

Case Study 1: Anti-Cancer Activity

A notable study evaluated the compound's efficacy in a mouse tumor xenograft model. The results indicated that it effectively inhibited tumor growth, correlating with its inhibitory action on ERK5 kinase activity. This suggests potential applications in cancer therapy, particularly in tumors reliant on ERK5 signaling pathways .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of related piperidine derivatives. The findings revealed that compounds with structural similarities to this compound exhibited protective effects against neuronal damage in various models of neurodegeneration .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight that modifications at specific positions on the piperidine ring can significantly enhance biological activity. For instance, substituents at the 4-position of the piperidine moiety were found to increase potency against targeted kinases .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate?

Methodological Answer: A common approach involves coupling a pyridine derivative with a piperidine-carboxylate precursor. For example, analogous syntheses use nucleophilic substitution reactions between halogenated pyridines (e.g., 5-methylpyridin-2-ol) and tert-butyl piperidine derivatives. Catalytic systems like DMAP (4-dimethylaminopyridine) and DCC (N,N’-dicyclohexylcarbodiimide) in dichloromethane (DCM) at room temperature are effective for forming carbamate linkages .

Reaction Step Conditions Key Reagents
Precursor activationDCM, room temperatureDMAP, DCC
Nucleophilic substitutionStirring for 30 min–3.5 hoursHalogenated pyridine, piperidine base
PurificationColumn chromatographySilica gel, gradient elution

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) .
  • Skin/Eye Protection: Wear chemical-resistant gloves (e.g., nitrile) and safety goggles. Ensure eyewash stations and emergency showers are accessible .
  • Storage: Store in sealed containers at RT, away from oxidizing agents and moisture .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry. Contradictions in electron density maps may arise from disordered solvent molecules; apply restraints or exclude problematic regions .
  • NMR Spectroscopy: Assign peaks using 1H^1H, 13C^13C, and 2D experiments (e.g., COSY, HSQC) to confirm the piperidine-pyridine linkage and tert-butyl group integrity .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during refinement?

Methodological Answer:

  • Disorder Modeling: Use PART instructions in SHELXL to split disordered atoms (e.g., solvent molecules) and apply occupancy refinement .
  • Validation Tools: Cross-check with PLATON or checkCIF to identify geometric outliers. Adjust thermal parameters (Uiso_{iso}) for atoms with abnormally high displacement .

Q. What strategies optimize reaction yields in derivatization reactions of this compound?

Methodological Answer:

  • Electronic Effects: Modify substituents on the pyridine ring (e.g., electron-withdrawing groups like nitro enhance electrophilicity for nucleophilic substitution) .
  • Solvent Optimization: Test polar aprotic solvents (e.g., THF, DMF) to stabilize transition states. For example, THF improves coupling efficiency in Pd-catalyzed reactions .
  • Catalyst Screening: Evaluate Pd catalysts (e.g., SPhos Pd G3) for cross-coupling reactions. Higher temperatures (60°C) and extended reaction times (3.5 hours) increase conversion rates .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in the pyridine (e.g., 5-bromo, 5-nitro) or piperidine (e.g., spiro-fused rings) moieties. Compare solubility (logP) and bioactivity profiles .
  • Biological Assays: Test derivatives against targets like kinases or GPCRs. For example, trifluoromethylpyridine analogs show enhanced receptor binding due to hydrophobic interactions .
Derivative Key Modification Biological Target
4-(Trifluoromethylpyridin-2-yl) analogCF3_3 substitutionKinase inhibition assays
Nitro-reduced analogNH2_2 groupEnzyme activity modulation

Notes on Data Reliability

  • Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to validate bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.